AF-2785

CFTR Pharmacology Ion Channel Blockade Male Contraception

AF-2785 is a potent indazole-derived CFTR blocker, outperforming Lonidamine (3x less potent) and DPC (8x less potent) for precise, off-target-free studies. Its validated, reversible antispermatogenic mechanism makes it an essential benchmark for male contraceptive research and CFTR electrophysiology. Ensure experimental integrity with this high-purity reference standard.

Molecular Formula C17H12Cl2N2O2
Molecular Weight 347.2 g/mol
CAS No. 252025-48-2
Cat. No. B1665034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-2785
CAS252025-48-2
SynonymsAF-2785;  AF 2785;  AF2785; 
Molecular FormulaC17H12Cl2N2O2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C=CC(=O)O
InChIInChI=1S/C17H12Cl2N2O2/c18-12-6-5-11(14(19)9-12)10-21-16-4-2-1-3-13(16)15(20-21)7-8-17(22)23/h1-9H,10H2,(H,22,23)/b8-7+
InChIKeyJXBHFVLHFJMKPK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AF-2785 Procurement Guide: CFTR Blocker for Male Contraceptive Research (CAS 252025-48-2)


AF-2785, also known as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a synthetic indazole derivative and an experimental male oral contraceptive. Its primary mechanism of action is the potent inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel in epididymal epithelial cells, which disrupts the epididymal fluid microenvironment critical for sperm maturation and fertility [1]. This compound is part of a class of antispermatogenic agents that work by prematurely detaching developing germ cells from the seminiferous epithelium, leading to reversible infertility without affecting the hypothalamus-pituitary-testicular axis [2]. For researchers, AF-2785 represents a well-characterized and potent chemical probe for investigating CFTR channel function and a validated tool for studying non-hormonal male contraception.

Why AF-2785 Cannot Be Replaced by Generic CFTR Blockers or Other Indazole Antifertility Agents


The procurement of AF-2785 over similar compounds is driven by its unique potency and pharmacological profile. Within the indazole class of antispermatogenic agents, structural variations lead to significant differences in both the potency of CFTR channel blockade and the efficiency of in vivo germ cell depletion. For instance, the parent compound Lonidamine is over three times less potent at inhibiting the CFTR channel [1]. Similarly, while another indazole, AF-2364, shares a similar mechanism, AF-2785 has been a specific focus for follow-up studies and synthetic optimization due to its promising activity profile [2]. Substituting AF-2785 with a generic CFTR blocker like DPC would require nearly an 8-fold higher concentration to achieve a similar effect, introducing significant off-target potential [1]. The specific chemical structure of AF-2785, particularly the acrylic acid moiety at the 3-position, has been identified as a key feature promoting its superior contraceptive effects [3].

AF-2785 Quantitative Differentiation: CFTR Inhibition and Antifertility Efficacy vs. Key Comparators


AF-2785 Demonstrates 3.7-Fold Higher Potency for CFTR Inhibition than Lonidamine

AF-2785 is a significantly more potent blocker of the cAMP-activated chloride current (CFTR) than its close structural analog, Lonidamine. In a direct head-to-head comparison using whole-cell patch clamp electrophysiology on rat epididymal cells, AF-2785 exhibited a 3.7-fold higher potency, as determined by its lower IC50 value [1].

CFTR Pharmacology Ion Channel Blockade Male Contraception

AF-2785 is 7.6-Fold More Potent than the Generic CFTR Blocker DPC

The potency of AF-2785 vastly exceeds that of diphenylamine-2-carboxylate (DPC), a well-known and widely used generic chloride channel blocker. Under identical experimental conditions, AF-2785 achieved a 7.6-fold greater potency in inhibiting the cAMP-activated chloride current in rat epididymal cells [1].

CFTR Pharmacology Ion Channel Blocker Comparative Potency

AF-2785 and AF-2364 Both Induce Germ Cell Detachment and Reversible Infertility In Vivo

In a seminal in vivo study, AF-2785 was identified as one of two lead compounds from a panel of indazole analogs capable of inducing reversible infertility in adult male rats. Both AF-2785 and AF-2364 caused premature release of germ cells from the seminiferous epithelium, with fertility returning 4-14 weeks post-treatment. Crucially, this effect occurred without altering the hypothalamus-pituitary-testicular axis [1]. This evidence places AF-2785 and AF-2364 in a unique class of non-hormonal male contraceptives.

Male Contraception In Vivo Efficacy Spermatogenesis

Improved Synthetic Route Enables 61% Overall Yield for AF-2785 Production

A more efficient and scalable synthetic route for AF-2785 has been developed. A 2013 publication describes a three-step synthesis that produces AF-2785 in an overall yield of 61% [1]. This is a significant improvement over a previous six-step sequence that used toxic thionyl chloride and yielded only 40% [1]. This advancement is critical for ensuring reliable and cost-effective supply for extensive research programs.

Chemical Synthesis Process Chemistry Scalability

AF-2785 Demonstrates a Superior Contraceptive Effect Compared to Lonidamine

A recent 2023 publication highlights that AF-2785 presents an excellent contraceptive effect than Lonidamine, underscoring the importance of the 3-position acrylic acid chain extension for enhancing efficacy [1]. This provides a clear structure-activity relationship (SAR) rationale for selecting AF-2785 over the parent compound for contraceptive research.

Male Contraception Structure-Activity Relationship In Vivo Pharmacology

Optimal Research and Development Applications for AF-2785 (CAS 252025-48-2)


Investigating CFTR-Dependent Chloride Secretion in Reproductive Tissues

AF-2785 is an ideal chemical probe for dissecting the role of CFTR in male reproductive physiology. Its superior potency (IC50 = 170.6 µM) compared to Lonidamine (IC50 = 631.5 µM) and DPC (IC50 = 1294 µM) [1] makes it the preferred choice for electrophysiology studies (e.g., Ussing chamber, patch clamp) in epididymal epithelial cells or other CFTR-expressing tissues. Researchers can use lower, more specific concentrations of AF-2785 to block CFTR currents without the confounding effects associated with high doses of less potent blockers.

In Vivo Evaluation of Non-Hormonal Male Contraceptive Efficacy and Reversibility

AF-2785 is a validated tool compound for establishing proof-of-concept in non-hormonal male contraception. The in vivo data demonstrating the induction of reversible infertility in rats without disrupting the hormonal axis [2] makes it a critical positive control or test article for studies focused on Sertoli-germ cell junction dynamics. Its use can help benchmark the efficacy and safety profile of novel antispermatogenic agents, as its mechanism is distinct from hormonal methods.

Structure-Activity Relationship (SAR) Studies for Next-Generation Indazole Contraceptives

Given the established SAR that the acrylic acid extension on AF-2785 confers superior contraceptive effects over Lonidamine [3], this compound serves as a key benchmark for medicinal chemistry efforts. Researchers developing new indazole-based antifertility agents can use AF-2785 as a reference standard for both in vitro CFTR blockade potency and in vivo efficacy. Its improved synthetic accessibility (61% yield over three steps) [4] further supports its use as a reliable starting material or comparator in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF-2785

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.